ETHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-[2-(2-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-[2-(2-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-[2-(2-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the biphenyl and 2-methylphenoxyacetyl groups. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various coupling agents. Reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-[2-(2-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the carbonyl groups may produce the corresponding alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of ETHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-[2-(2-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-[2-(2-METHYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE: Unique due to its specific substituents and structural features.
Other Thiophene Derivatives: Compounds like thiophene-2-carboxylate, thiophene-3-carboxylate, and their various substituted analogs.
Uniqueness
This compound stands out due to the combination of the biphenyl and 2-methylphenoxyacetyl groups, which may impart unique chemical and biological properties compared to other thiophene derivatives.
Properties
CAS No. |
312528-65-7 |
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Molecular Formula |
C28H25NO4S |
Molecular Weight |
471.6g/mol |
IUPAC Name |
ethyl 2-[[2-(2-methylphenoxy)acetyl]amino]-4-(4-phenylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C28H25NO4S/c1-3-32-28(31)26-23(22-15-13-21(14-16-22)20-10-5-4-6-11-20)18-34-27(26)29-25(30)17-33-24-12-8-7-9-19(24)2/h4-16,18H,3,17H2,1-2H3,(H,29,30) |
InChI Key |
CXNQSKCKDNHEFW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4C |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4C |
Origin of Product |
United States |
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